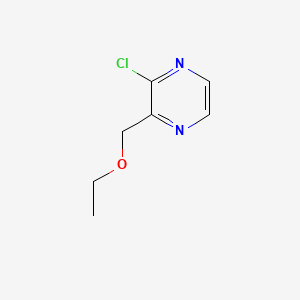

2-Chloro-3-(ethoxymethyl)pyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(ethoxymethyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-2-11-5-6-7(8)10-4-3-9-6/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHOOSCFISHSSHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693778 | |

| Record name | 2-Chloro-3-(ethoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-23-3 | |

| Record name | Pyrazine, 2-chloro-3-(ethoxymethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-3-(ethoxymethyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3 Ethoxymethyl Pyrazine and Analogous Structures

Foundational Approaches to Pyrazine (B50134) Core Construction

The formation of the pyrazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, can be achieved through several reliable synthetic routes. These generally involve the condensation of acyclic precursors or the rearrangement of other cyclic structures.

Cyclocondensation reactions represent a classical and direct approach to the pyrazine core. The most well-established method involves the reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. jlu.edu.cntandfonline.com This condensation typically proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to yield the aromatic pyrazine ring. tandfonline.com The reaction is versatile, allowing for the synthesis of a wide array of substituted pyrazines by varying the substituents on both the diamine and dicarbonyl precursors. tandfonline.com

In protic organic solvents, this reaction is generally acknowledged to yield the aromatic pyrazine ring system. jlu.edu.cn For instance, the synthesis of quinoxalines (benzofused pyrazines) is readily achieved by the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds. acs.org The reaction mechanism for the formation of quinoxalines from 1,2-diaminobenzene and a vicinal diol involves initial dehydrogenation of the diol to a dicarbonyl, followed by a double condensation with the diamine to form a 1,2-dihydroquinoxaline, which is then dehydrogenated to the final aromatic product. acs.org

The following table summarizes examples of cyclocondensation reactions leading to pyrazine and quinoxaline (B1680401) systems.

| 1,2-Diamine Precursor | 1,2-Dicarbonyl/Equivalent Precursor | Product Type | Reference |

| 1,2-Diaminomaleonitrile | 5-Cyclooctene-1,2-dione | Tetrahydrocycloocta[b]pyrazine | arkat-usa.org |

| 1,2-Aryldiamines | 1,2-Dicarbonyl compounds | Quinoxaline | acs.org |

| 1,2-Diamines | 1,2-Diketones | Pyrazine | jlu.edu.cntandfonline.com |

A multitude of strategies have been developed for the synthesis of pyrazinones, which are key intermediates that can be converted to pyrazines, starting from acyclic building blocks. nih.govresearchgate.net These methods provide significant flexibility in introducing various substituents.

One prominent approach involves the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound. semanticscholar.org This method, first described by R. G. Jones, has been optimized over the years to control regioselectivity and prepare compounds with diverse applications. semanticscholar.org

Another strategy begins with dipeptidyl chloromethyl ketones. nih.gov The synthesis involves coupling a protected amino acid with a chloromethyl α-amino ketone. A subsequent deprotection-cyclization sequence, often initiated by removing a Boc protecting group with HCl, leads to the formation of the pyrazinone ring. nih.gov

A third versatile method utilizes an amino acetal (B89532) or amino alcohol, an oxalate (B1200264), and an amine. nih.govrsc.org For example, diethyl oxalate can react with 2,2-dimethoxyethylamine, and the resulting oxamate (B1226882) is then treated with an amine like benzylamine. The product undergoes acid-catalyzed cyclization to form a pyrazinedione, which is a precursor to functionalized pyrazinones. rsc.org This approach avoids the use of highly toxic reagents like trimethylsilyl (B98337) cyanide. nih.govrsc.org

Regioselective Introduction of Halogen Functionality on Pyrazines

Introducing a halogen, such as chlorine, onto the pyrazine ring is a critical step for creating intermediates like 2-Chloro-3-(ethoxymethyl)pyrazine. The electron-deficient nature of the pyrazine ring makes direct electrophilic halogenation challenging, often requiring specific activating groups or alternative strategies. acs.orgrsc.org

Direct halogenation of the pyrazine ring is generally difficult due to its electron-deficient character. acs.orgscribd.com However, the presence of strong electron-donating substituents can sometimes promote electrophilic halogenation. thieme-connect.de For example, (dimethylamino)pyrazine can be chlorinated with chlorine in chloroform (B151607) to yield 2-chloro-5-(dimethylamino)-3,6-dimethylpyrazine. thieme-connect.de In other cases, direct halogenation with agents like Cl₂ or Br₂ requires the presence of a Lewis acid catalyst. scribd.com For related heterocyclic systems like pyrazoles, direct C-H halogenation has been achieved using N-halosuccinimides (NCS, NBS, NIS) under metal-free conditions, providing an efficient route to 4-halogenated pyrazole (B372694) derivatives. beilstein-archives.org

A more common and reliable method for introducing chlorine onto the pyrazine ring is through the use of potent halogenating agents, with phosphorus oxychloride (POCl₃) being the most widely employed. mdpi.comsci-hub.se This method typically involves the conversion of a hydroxypyrazine (or its tautomeric form, a pyrazinone) to the corresponding chloropyrazine.

The traditional procedure involves heating the hydroxy-containing substrate in excess POCl₃, often with a tertiary amine base. mdpi.com However, more modern, solvent-free protocols have been developed. These methods use equimolar amounts of POCl₃ and a base like pyridine (B92270), with the reaction carried out in a sealed reactor at high temperatures (e.g., 160 °C). mdpi.comdntb.gov.uanoaa.gov This approach is suitable for large-scale preparations and provides satisfactory yields (often >80%) for a variety of substrates, including hydroxypyrazines and hydroxypyridines. mdpi.com This chlorination of a pyrazinone intermediate is a key step in the synthesis of many chlorinated pyrazines. semanticscholar.orgwipo.int

The following table details the conditions for the chlorination of various hydroxy-aza-arenes using POCl₃.

| Substrate | Reagents | Conditions | Yield | Reference |

| Hydroxypyrimidines | Equimolar POCl₃, Pyridine | 160 °C, 2 hours, sealed reactor | >80% | mdpi.com |

| 2-Hydroxypyridines | Equimolar POCl₃, Pyridine | 160 °C, 2 hours, sealed reactor | >80% | mdpi.com |

| Hydroxyquinoxalines | Equimolar POCl₃, Pyridine | 160 °C, 2 hours, sealed reactor | >80% | mdpi.com |

| 3,6-Dioxopiperazine derivatives | POCl₃, Pyridine or PCl₅ | Not specified | Not specified | wipo.int |

The principles of halogenation are also applied to the synthesis and modification of fused heterocyclic systems containing a pyrazine ring. For instance, in the synthesis of cycloocta[b]pyrazine derivatives, the core structure is first formed via cyclocondensation, and subsequent reactions can be performed on the fused system. arkat-usa.org

In other examples, a halogenated pyrazole is used as a building block for constructing more complex fused systems. A 4-halogenated pyrazole can undergo cyclization with other reagents to form structures like pyrazolo[e]pyrrolo[1,2-a]pyrazines. beilstein-archives.org Similarly, the synthesis of 1,2,3-triazole-fused pyrazines can start from halogenated pyrazine precursors, where the halogen acts as a leaving group for nucleophilic substitution to build the fused ring system. mdpi.com The functionalization of complex systems like furazano[3,4-b]pyrazines also involves protocols for introducing substituents onto the heterocyclic core. researchgate.net

Synthesis of Alkoxymethyl Ether Moieties

The (ethoxymethyl)pyrazine portion of the target molecule contains an ethoxymethyl (EOM) ether. The formation and use of such alkoxymethyl ethers are fundamental in multi-step organic synthesis, primarily as protecting groups for alcohols.

Establishment of Ethoxymethyl (EOM) Ethers

The ethoxymethyl (EOM) ether, like the more common methoxymethyl (MOM) ether, serves as a protective group for hydroxyl functions. wikipedia.orgscirp.org Its synthesis is typically achieved through the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com In this case, to form an EOM-protected alcohol (R-O-EOM), an alcohol (R-OH) is first deprotonated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to form an alkoxide (R-O⁻). This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of chloromethyl ethyl ether (EOM-Cl) in an SN2 reaction to yield the EOM ether.

Closely related protecting groups, such as methoxyethoxymethyl (MEM), are installed using similar chloroalkyl ether reagents. wikipedia.org The general principle involves the acid-catalyzed reaction of an alcohol with an acetal, like dimethoxymethane (B151124) for MOM ethers, or the use of a haloalkyl ether, which can be generated in situ. wikipedia.orgorganic-chemistry.org For instance, zinc(II) salts can catalyze the reaction between acetals and acid halides to produce haloalkyl ethers, which can be used directly. organic-chemistry.org

Orthogonal Protection Strategies in Complex Molecules

In the synthesis of complex molecules with multiple functional groups, a crucial strategy is the use of orthogonal protecting groups. organic-chemistry.org This approach allows for the selective removal of one protecting group in the presence of others, enabling sequential reactions at different sites within the molecule. organic-chemistry.orgnih.gov The choice of protecting group is critical, as it must be stable under various reaction conditions while being removable under specific, non-interfering conditions. organic-chemistry.org

Ethers are commonly employed as protecting groups due to their general stability. The allyl group, for example, is stable under many acidic and basic conditions but can be selectively removed using palladium catalysis, making it a valuable component of an orthogonal strategy. organic-chemistry.org Similarly, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and acetal-type ethers like EOM or tetrahydropyranyl (THP) have distinct stability profiles and deprotection conditions. scirp.orgorganic-chemistry.org For instance, a Boc-protected amine is cleaved with acid, while an Fmoc-protected amine is removed with base, allowing one to be deprotected while the other remains intact. organic-chemistry.org

The EOM group's utility in an orthogonal scheme depends on its cleavage conditions, typically requiring Lewis or protic acids. This allows it to be removed while other groups, such as benzyl (B1604629) ethers (removed by hydrogenolysis) or silyl ethers (removed by fluoride (B91410) ions), remain unaffected. scirp.org The successful synthesis of a complex target like this compound often hinges on the logical application of such an orthogonal set of protecting groups to manage the reactivity of various intermediates. rsc.org

Convergent and Divergent Synthetic Pathways to this compound

Stepwise Construction and Intermediate Derivatization

A plausible stepwise synthesis of this compound would involve the initial construction of a functionalized pyrazine ring, followed by the introduction or modification of substituents. Many methods for pyrazine synthesis suffer from limitations like low yields or poor regioselectivity. researchgate.net However, several reliable routes exist.

One common approach is the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, though this can lead to mixtures of regioisomers if the reactants are unsymmetrical. rsc.org A more controlled method starts from α-amino acids or their derivatives. nih.gov For example, the synthesis of 3-hydroxy-2-pyrazinecarboxylic acid derivatives can be achieved through the diazidation of N-allyl malonamides followed by thermal cyclization. rsc.org The resulting pyrazine can then be further functionalized. The hydroxyl group can be converted to a chloro group using a standard chlorinating agent like phosphoryl chloride (POCl₃), a common method for preparing chloropyrazines from pyrazine N-oxides. thieme-connect.com The ester group could be reduced to a hydroxymethyl group, which is then etherified to form the ethoxymethyl moiety.

Alternatively, derivatization can occur on a pre-formed pyrazine core. A 2-chloro-3-methylpyrazine (B1202077) intermediate could undergo radical bromination on the methyl side-chain, followed by nucleophilic substitution with sodium ethoxide to install the ethoxymethyl group. rsc.org

Table 1: Example of Stepwise Pyrazine Functionalization

| Starting Material | Reaction | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Ethyl 3-hydroxy-6-methylpyrazine-2-carboxylate | Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted pyrazine | rsc.org |

| Ethyl 3-methoxy-6-methylpyrazine-2-carboxylate | Radical Bromination | N-Bromosuccinimide (NBS), AIBN | 6-(Bromomethyl)pyrazine | rsc.org |

| Pyrazine N-oxide | Chlorination | POCl₃ | Chloropyrazine | thieme-connect.com |

One-Pot and Cascade Reaction Sequences for Pyrazine Functionalization

To improve efficiency and reduce waste, one-pot and cascade reactions have become powerful tools in heterocyclic synthesis. These methods combine multiple reaction steps into a single operation without isolating intermediates. Several one-pot procedures for constructing highly functionalized pyrazine and related fused-ring systems have been developed.

For instance, a catalyst-free, three-component reaction between a 1,2-diamine (like ethylenediamine), a dialkyl acetylenedicarboxylate, and ethyl bromopyruvate can directly yield functionalized pyrrolo[1,2-a]pyrazine (B1600676) derivatives. nih.govbeilstein-journals.org Another approach involves a scandium-triflate-catalyzed three-component coupling of a pyrrole (B145914) derivative, an amine, and a phosphite (B83602) to generate poly-substituted pyrazine units in a domino process. rsc.orgrsc.org Palladium-catalyzed sequential reactions have also been employed, combining a Suzuki cross-coupling with a direct C-H functionalization in a single flask to introduce multiple substituents onto an imidazo[1,2-a]pyrazine (B1224502) scaffold. acs.org

Deep eutectic solvents (DES) have also been used as sustainable media for one-pot, two-step syntheses of symmetrical 2,5-diarylpyrazines from phenacyl bromides via an azidation/cyclization sequence. researchgate.net These advanced methods allow for the rapid assembly of complex pyrazine cores from simple precursors. nih.gov

Table 2: Examples of One-Pot Pyrazine Syntheses

| Reactants | Catalyst/Medium | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Ethylenediamine, dialkyl acetylenedicarboxylate, ethyl bromopyruvate | None (catalyst-free) | Multicomponent reaction | Pyrrolo[1,2-a]pyrazine derivative | nih.gov |

| Pyrrole derivative, amine, trialkylphosphite | Sc(OTf)₃ | Three-component coupling / Domino | Dihydropyrrolo[1,2-a]pyrazine | rsc.orgrsc.org |

| 6-Bromoimidazo[1,2-a]pyrazine, boronic acid, aryl halide | Palladium(II) acetate | Sequential Suzuki / C-H arylation | 3,6-Disubstituted imidazo[1,2-a]pyrazine | acs.org |

| Phenacyl bromide, NaN₃ | Choline chloride/glycerol (DES) | Azidation/Dimerization-cyclization | 2,5-Diarylpyrazine | researchgate.net |

Control of Regio- and Chemoselectivity in Multi-Substituted Pyrazine Synthesis

A significant challenge in synthesizing molecules like this compound is controlling the position of the substituents on the pyrazine ring (regioselectivity). The inherent electronic nature of the pyrazine ring dictates its reactivity, but this can be manipulated through various strategies.

Transition-metal catalysis is a primary tool for achieving regiocontrol. Nickel-catalyzed Negishi cross-coupling reactions of pyrazine triflates with organozinc reagents provide a reliable method for synthesizing trialkylpyrazines with high regioselectivity. thieme-connect.com Similarly, gold(I)-catalyzed annulation of dihydropyrazinone derivatives proceeds with complete regioselectivity at the C-5 position. acs.org The choice of metal and ligands is crucial; for example, in the amination of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines, metal-free conditions favor substitution at the 3-position (C-Cl bond), whereas a palladium-catalyzed Buchwald-Hartwig reaction directs the amination exclusively to the 2-position (C-Br bond). rsc.org

Another strategy involves activating the pyrazine ring by forming an N-acylpyrazinium salt. This enhances the ring's susceptibility to nucleophilic attack. The addition of Grignard reagents to these activated salts occurs with high regioselectivity, typically affording 1,2-dihydropyrazines. beilstein-journals.org The directing effects of existing substituents and the precise control of reaction conditions are paramount for the selective synthesis of a single isomer from a multifunctional pyrazine core. researchgate.net

Mechanistic Investigations of 2 Chloro 3 Ethoxymethyl Pyrazine Reactivity

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-chloro-3-(ethoxymethyl)pyrazine. wikipedia.org This reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub In the first step, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the pyrazine ring is temporarily disrupted in this step. youtube.com In the second step, the chloride leaving group is expelled, and the aromaticity of the ring is restored, yielding the substituted product. pressbooks.pub

Electronic and Steric Factors Governing Chloropyrazine Reactivity

The reactivity of the chloropyrazine ring in SNAr reactions is governed by a combination of electronic and steric factors. The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes the aromatic ring electrophilic and susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com

Electronic Factors:

Ring Activation: The nitrogen atoms in the pyrazine ring act as strong electron-withdrawing groups, which significantly activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This activation is most pronounced at the positions ortho and para to the nitrogen atoms (positions 2, 3, 5, and 6).

Steric Factors:

Steric Hindrance: The ethoxymethyl group adjacent to the reaction center can introduce steric hindrance, potentially slowing the rate of nucleophilic attack. rsc.org The bulkiness of the incoming nucleophile is also a critical factor; larger nucleophiles may experience greater steric repulsion, leading to slower reaction rates compared to smaller ones. rsc.orgcapes.gov.br However, for many SNAr reactions, the formation of the transition state is "early," meaning the bond to the nucleophile is not fully formed, which can mitigate some steric inhibition. unilag.edu.ng

| Factor | Influence on Reactivity | Governing Principle |

|---|---|---|

| Pyrazine Nitrogen Atoms | Enhances | Strong inductive electron withdrawal activates the ring for nucleophilic attack. masterorganicchemistry.com |

| Ethoxymethyl Group (Inductive) | Slightly Enhances | Weak electron-withdrawing effect further delocalizes negative charge in the intermediate. |

| Ethoxymethyl Group (Steric) | Hinders | Bulk of the group can impede the approach of the nucleophile to the C2 position. rsc.org |

| Nucleophile Size | Hinders (if large) | Increased steric repulsion between the substituent and a bulky nucleophile slows the reaction. capes.gov.br |

Detailed Analysis of Leaving Group Departure in SNAr Reactions

The relative ability of halogens to act as leaving groups in SNAr reactions often follows the order F > Cl ≈ Br > I. nih.gov This is contrary to the trend seen in SN1 and SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. nih.gov

While the C-Cl bond is stronger than C-Br or C-I bonds, its cleavage is not the rate-limiting factor. The departure of the chloride ion is facilitated by the restoration of the energetically favorable aromatic system. pressbooks.pub In some cases, particularly with poor leaving groups or in aprotic solvents that cannot assist in stabilizing the departing anion through hydrogen bonding, the second step (leaving group departure) can become partially or fully rate-determining. nih.gov

Mechanistic Pathways of Amination and Alkoxylation

Amination and alkoxylation are common SNAr transformations for chloropyrazines, proceeding through the established addition-elimination pathway.

Amination: The reaction with an amine nucleophile (e.g., a primary or secondary amine) involves the attack of the nitrogen lone pair on the C2 carbon of the pyrazine ring. researchgate.net This forms a zwitterionic Meisenheimer intermediate. Subsequent departure of the chloride ion and, typically, deprotonation of the nitrogen by a base (which can be another molecule of the amine) yields the aminated pyrazine product. unilag.edu.ngresearchgate.net Studies on related heteroaryl chlorides show that these reactions can often proceed without transition-metal catalysts, driven by the inherent electrophilicity of the heterocyclic ring. researchgate.net

Alkoxylation: Similarly, an alkoxide nucleophile (RO⁻), typically generated by treating an alcohol with a base, can displace the chloride. The negatively charged oxygen atom attacks the C2 position, forming the anionic Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrazine ring. pressbooks.pub The subsequent elimination of the chloride ion restores the aromatic ring and yields the corresponding ether. libretexts.org

Transition Metal-Catalyzed Cross-Coupling Reactions of Halopyrazines

Halopyrazines, including this compound, are excellent substrates for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions are the most common and well-studied in this class. nih.govlibretexts.org

Palladium-Catalyzed C-C Bond Formation (e.g., Sonogashira, Suzuki, Negishi)

Palladium catalysts facilitate the coupling of the halopyrazine (as the electrophile) with an organometallic nucleophile. The general mechanism involves a catalytic cycle that shuttles the palladium between its Pd(0) and Pd(II) oxidation states. nobelprize.org

| Reaction Name | Nucleophilic Partner (R-M) | Bond Formed | Key Features |

|---|---|---|---|

| Suzuki Coupling | Organoboron compound (e.g., boronic acid) | Aryl-Aryl, Aryl-Vinyl | Requires a base; tolerant of many functional groups. nobelprize.org |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne | Typically requires a copper co-catalyst. researchgate.net |

| Negishi Coupling | Organozinc compound | Aryl-Alkyl, Aryl-Aryl | Highly reactive nucleophiles; does not require a base. nobelprize.org |

Oxidative Addition and Reductive Elimination Pathways

The catalytic cycle for these cross-coupling reactions is fundamentally driven by oxidative addition and reductive elimination steps. csbsju.eduyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst. In the first key step, the catalyst inserts into the carbon-chlorine bond of the this compound. nih.govlibretexts.org This is termed oxidative addition because the palladium center is oxidized from Pd(0) to Pd(II), and its coordination number increases by two. The result is a square planar Pd(II) complex containing both the pyrazinyl group and the chloride as ligands. nih.gov The rate of this step is influenced by the electron density at the metal center and the steric bulk of the supporting phosphine (B1218219) ligands. nih.gov

Transmetalation: Following oxidative addition, a transmetalation step occurs where the organic group from the organometallic nucleophile (e.g., the organoboron in Suzuki coupling) is transferred to the Pd(II) center, displacing the halide ligand. nobelprize.org

Reductive Elimination: This is the final, product-forming step of the cycle. The two organic groups (the pyrazinyl group and the group from the nucleophile) that are bound to the Pd(II) center couple together and are eliminated from the metal. libretexts.orgnih.gov This process forms the new C-C bond and reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew. nih.gov For reductive elimination to occur, the two organic ligands must typically be in a cis orientation to each other on the palladium complex. nih.gov

Ligand Design and Catalyst Performance in Halopyrazine Coupling

In the context of Stille cross-coupling, the catalyst system plays a pivotal role. For the polymerization of pyrazine monomers, a combination of Pd(PPh₃)₂Cl₂ and CuI in a THF-NMP mixture has been identified as optimal. rsc.org The choice of ligand is also critical; replacing the PPh₃ ligand with AsPh₃, or using a different catalyst system such as Pd-(dba)₂/PPh₃/CuI, has been observed to lower the molecular weight of the resulting polymers. rsc.org These findings underscore the intricate relationship between ligand architecture and catalyst performance in achieving desired reaction outcomes with halopyrazine substrates.

Table 1: Catalyst Systems in Halopyrazine Coupling Reactions

| Coupling Reaction | Catalyst System | Effect |

|---|---|---|

| Negishi Coupling | Pd(dppf)Cl₂ | Increased selectivity and yield (up to 61%) rsc.org |

| Stille Coupling | Pd(PPh₃)₂Cl₂–CuI | Optimal for polymerization of pyrazine monomers rsc.org |

| Stille Coupling | Pd-(dba)₂/PPh₃/CuI | Lowered molecular weight of polymers rsc.org |

| Stille Coupling | AsPh₃ (ligand) | Lowered molecular weight of polymers rsc.org |

Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)

Palladium-catalyzed C-N bond formation, or Buchwald-Hartwig amination, represents a powerful tool for the synthesis of aminopyrazines. While the amination of chloropyrazines can often be achieved through nucleophilic aromatic substitution, metal catalysis is required for deactivated pyrazines. rsc.org

Recent advancements have demonstrated the high efficiency of palladium-catalyzed amination of aryl and hetaryl halides with remarkably low catalyst loading. For example, the coupling of chloropyrazine with n-octylamine has been achieved in an 82% yield with as little as 0.005% of a palladium catalyst. rsc.org Interestingly, the corresponding iodopyrazine (B1298665) required a higher catalyst loading and longer reaction time, highlighting the influence of the halide leaving group on the reaction efficiency. rsc.org

Strategies for Mono- and Di-Arylation with Pyrazine Scaffolds

Achieving selective mono- and di-arylation of pyrazine scaffolds is a key challenge in the synthesis of complex molecules. In the context of gold(I)-catalyzed arylation of pyrazine, the reaction with electron-poor aryl bromides can be sluggish and prone to side reactions like hydrodebromination. rsc.org To overcome this, the addition of a catalytic amount of AgBF₄ can accelerate the desired cross-coupling reaction and improve the yields of the corresponding arylated products. rsc.org

Emerging Cross-Electrophile Coupling (XEC) Methodologies

Cross-electrophile coupling (XEC) has emerged as a powerful strategy for the formation of C(sp²)–C(sp³) bonds from readily available organic chlorides, bypassing the need for pre-functionalized organometallic reagents. nih.gov This methodology, which often involves the merger of nickel and photoredox catalysis, has shown broad applicability, including the coupling of various chloropyridines and pyrimidines. nih.gov

A notable development in this area is the use of a cobalt phthalocyanine (B1677752) (Co(Pc)) co-catalyst in nickel-catalyzed cross-coupling. rsc.org This system is particularly effective for coupling substrates that are not prone to homolysis, as the Co(Pc) reacts with electrophiles via an Sₙ2 mechanism. rsc.org These emerging XEC methodologies hold significant promise for the functionalization of this compound and other halopyrazines.

Reactivity and Transformation of the Ethoxymethyl Group

The ethoxymethyl (EOM) group in this compound serves as a protecting group for a hydroxymethyl functionality. Understanding its reactivity, particularly its cleavage and potential for further modification, is crucial for its strategic use in multi-step synthesis.

Hydrolysis and Deprotection Mechanisms of EOM Ethers

EOM ethers, like other alkoxymethyl ethers, are acetal-type protecting groups that are generally stable under basic and weakly acidic conditions but are labile to stronger acidic conditions. wikipedia.orgthieme-connect.de The deprotection of these ethers is typically achieved through acidic hydrolysis. thieme-connect.de For instance, methoxymethyl (MOM) ethers, which are structurally similar to EOM ethers, can be cleaved using 6 M hydrochloric acid in a mixture of tetrahydrofuran (B95107) and water. wikipedia.org

Various Lewis acids have also been employed for the deprotection of MOM ethers, including bismuth triflate (Bi(OTf)₃), which has been shown to be an efficient catalyst for this transformation in an aqueous medium at ambient temperature. oup.com This method is notable for its mild conditions and high yields. oup.com Another approach involves the use of trialkylsilyl triflates (R₃SiOTf) in the presence of 2,2′-bipyridyl, which can chemoselectively deprotect aromatic MOM ethers. acs.org

Table 2: Reagents for the Deprotection of Alkoxymethyl Ethers

| Reagent | Conditions | Substrate Scope |

|---|---|---|

| Hydrochloric Acid (6 M) | THF/Water | Methoxymethyl (MOM) ethers wikipedia.org |

| Bismuth Triflate (Bi(OTf)₃) | Aqueous THF, Room Temperature | Methoxymethyl (MOM) ethers and esters oup.com |

| Trialkylsilyl Triflate (R₃SiOTf) / 2,2'-Bipyridyl | CH₂Cl₂ or CH₃CN | Aliphatic and Aromatic MOM ethers acs.org |

Potential for Further Functionalization or Rearrangement

The hydroxymethyl group, once deprotected from its EOM ether form, offers a site for further functionalization. For example, it can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups through substitution reactions. The pyrazine ring itself can also influence the reactivity of the side chain.

In some cases, the presence of functional groups on the pyrazine ring can lead to interesting rearrangements. While specific examples involving the ethoxymethyl group on a pyrazine are not detailed in the provided context, the general principles of heterocyclic chemistry suggest that intramolecular reactions could be possible under certain conditions. For instance, the Boekelheide rearrangement, which involves the treatment of a heterocyclic N-oxide with acetic anhydride, has been utilized in the synthesis of pyrazine-based natural products to install a hydroxymethyl group. mdpi.com This highlights the potential for strategic rearrangements in the functionalization of pyrazine derivatives.

Advanced Derivatization and Functionalization Approaches for 2 Chloro 3 Ethoxymethyl Pyrazine

The scaffold of 2-Chloro-3-(ethoxymethyl)pyrazine presents a versatile platform for chemical modification, enabling the synthesis of a diverse array of complex molecules. Advanced synthetic strategies can be employed to selectively functionalize the chloro-substituent, the ethoxymethyl side chain, and the pyrazine (B50134) core itself, as well as to construct fused heterocyclic systems.

Computational and Theoretical Studies on 2 Chloro 3 Ethoxymethyl Pyrazine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method that provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nanobioletters.com DFT calculations can predict a variety of molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. mdpi.comresearchgate.net For 2-Chloro-3-(ethoxymethyl)pyrazine, DFT calculations, likely using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to investigate its fundamental properties. mdpi.comresearchgate.net

The electronic structure of a molecule is key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For this compound, the HOMO is expected to be located primarily on the pyrazine (B50134) ring and the oxygen atom of the ethoxymethyl group, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the pyrazine ring, particularly influenced by the electron-withdrawing chloro and nitrogen atoms, making these areas susceptible to nucleophilic attack. researchgate.net The presence of the electron-donating ethoxymethyl group and the electron-withdrawing chloro group on the pyrazine ring will modulate the energies and distributions of these frontier orbitals. mdpi.comresearchgate.net

| Orbital | Predicted Energy (eV) | Primary Lobe Locations | Implied Reactivity |

| HOMO | -8.5 to -9.5 | Pyrazine ring, oxygen of ethoxy group | Nucleophilic character, site for electrophilic attack |

| LUMO | -0.5 to -1.5 | Pyrazine ring, especially near C-Cl bond | Electrophilic character, site for nucleophilic attack |

| HOMO-LUMO Gap | 7.0 to 9.0 | - | Indicator of chemical stability and reactivity |

This table is generated based on qualitative understanding from related literature and is for illustrative purposes.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. libretexts.orgwuxiapptec.com For this compound, the ESP map would be invaluable for identifying the most likely sites for nucleophilic and electrophilic attack.

It is predicted that the regions around the nitrogen atoms of the pyrazine ring would exhibit a negative electrostatic potential due to the lone pairs of electrons, making them susceptible to protonation or interaction with electrophiles. The area near the chlorine atom is expected to have a more positive potential on the carbon to which it is attached, marking it as a primary site for nucleophilic substitution. rsc.orgchemrxiv.org The hydrogen atoms of the ethoxymethyl group would show positive potential.

DFT calculations can simulate vibrational spectra (Infrared and Raman), which can be used to validate the calculated structure by comparing it with experimental data. mdpi.comresearchgate.net The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov

For this compound, characteristic vibrational frequencies would include:

C-H stretching vibrations of the pyrazine ring and the ethoxymethyl group.

Pyrazine ring stretching modes. researchgate.net

C-Cl stretching and bending modes.

C-O-C stretching of the ethoxymethyl group.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: These are hypothetical values for illustrative purposes, based on general frequency ranges for the specified functional groups and trends in related pyrazine derivatives.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the pyrazine ring |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching of C-H bonds in the ethyl group |

| Pyrazine Ring Stretch | 1500 - 1600 | Skeletal vibrations of the pyrazine ring |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Asymmetric stretching of the ether linkage |

| C-O-C Symmetric Stretch | 1050 - 1150 | Symmetric stretching of the ether linkage |

| C-Cl Stretch | 600 - 800 | Stretching of the carbon-chlorine bond |

This table is generated based on qualitative understanding from related literature and is for illustrative purposes.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, reaction intermediates, and energy barriers. ppor.azdiva-portal.org

For this compound, a key reaction is nucleophilic aromatic substitution (SNAr) at the carbon bearing the chlorine atom. researchgate.netresearchgate.net Computational studies can model the approach of a nucleophile to the pyrazine ring and map out the potential energy surface of the reaction. This allows for the characterization of the transition state structure and the calculation of the activation energy barrier. nih.gov

The mechanism could be either a stepwise process, involving the formation of a stable Meisenheimer-like intermediate, or a concerted process where bond formation and bond breaking occur simultaneously. nih.govacs.org Computational analysis of the transition state geometry and its vibrational frequencies (a single imaginary frequency confirms a true transition state) can distinguish between these pathways. The calculated energy barrier provides a quantitative measure of the reaction rate. For chloropyrazines, the substitution reaction is a common pathway. researchgate.net

Solvent plays a crucial role in many chemical reactions, and its effects can be incorporated into computational models, often using implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules. researchgate.netacs.orgresearchgate.netyu.edu For the SNAr reaction of this compound, polar solvents would be expected to stabilize the charged transition state and any intermediates, potentially lowering the activation energy and accelerating the reaction. acs.org

In cases where the reaction is catalyzed, for instance by a transition metal in cross-coupling reactions, computational modeling can be used to elucidate the entire catalytic cycle. This would involve modeling the individual steps such as oxidative addition, transmetalation, and reductive elimination. While no specific catalytic reactions involving this compound were found, this approach is generally applicable to substituted pyrazines.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies aimed at creating a mathematical model that links the chemical structure of a compound to its reactivity. nih.gov For this compound, a QSRR model would seek to establish a statistically significant correlation between its molecular descriptors and a specific measure of its chemical reactivity. Such studies are invaluable for predicting the reactivity of new, unsynthesized derivatives and for gaining insight into the molecular properties that drive a particular reaction.

The core principle of QSRR is that the reactivity of a chemical is determined by its molecular structure. By quantifying structural features through calculated descriptors, it becomes possible to predict reactivity. nih.gov These descriptors can be categorized into several groups:

Electronic Descriptors: These pertain to the electron distribution in the molecule and are crucial for reactions involving charge transfer or electrostatic interactions. Examples include partial atomic charges, dipole moment, and the energies of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bendola.comsemanticscholar.org The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap often implies higher reactivity. semanticscholar.org

Steric Descriptors: These describe the size and shape of the molecule. They are important in reactions where the approach of a reactant to the reaction center is hindered. Descriptors include molecular volume, surface area, and specific conformational parameters. dergipark.org.tr

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the size, shape, and degree of branching in the molecule.

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (logP), which measures lipophilicity, and molar refractivity, which relates to polarizability, are often used. nih.govchromatographyonline.com

A typical QSRR study involves the following steps:

Data Set Selection: A series of structurally related compounds, including this compound and its analogues, would be chosen. For each compound, a specific measure of reactivity (e.g., the rate constant of a reaction, or the equilibrium constant) would be experimentally determined.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using computational chemistry software.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), a mathematical equation is developed that relates the reactivity to a selection of the most relevant descriptors. semanticscholar.org

Model Validation: The predictive power of the QSRR model is rigorously tested to ensure its reliability.

While specific QSRR studies on this compound are not extensively documented in publicly available literature, research on other pyrazine derivatives provides a clear framework for how such an analysis would be conducted. For instance, QSRR models have been successfully developed for various substituted pyrazines to predict properties like chromatographic retention times, which are directly related to intermolecular reactivity. socialscienceresearch.org In these studies, descriptors representing molecular size, electronic properties, and physicochemical characteristics were found to be crucial for accurate predictions. socialscienceresearch.org

Similarly, QSAR (Quantitative Structure-Activity Relationship) studies, a closely related methodology focusing on biological activity, have been performed on various pyrazine derivatives. semanticscholar.orgdergipark.org.trnih.gov These studies have successfully correlated descriptors such as molecular volume, ionization potential, dipole moment, and molar refractivity with activities like tuberculostatic potency and cytotoxicity. dergipark.org.trnih.gov

For this compound, a hypothetical QSRR study could investigate its reactivity in a nucleophilic aromatic substitution reaction, where the chlorine atom is displaced. In such a scenario, electronic descriptors would be paramount. The electron-withdrawing nature of the pyrazine ring nitrogens and the chlorine atom itself would be captured by descriptors like the partial charge on the carbon atom bonded to the chlorine. The LUMO energy would also be a critical descriptor, as a lower LUMO energy would indicate a greater susceptibility to nucleophilic attack.

To illustrate the data structure for such a study, a hypothetical data table is presented below. This table includes this compound and imagined analogues, along with a selection of descriptors that would be relevant for a QSRR analysis of a nucleophilic substitution reaction.

| Compound Name | Structure | logP | Molar Refractivity | LUMO Energy (eV) | Partial Charge on C2 | Hypothetical log(k) |

| 2-Chloro-3-methylpyrazine (B1202077) | C5H5ClN2 | 1.25 | 35.8 | -1.52 | 0.18 | -4.5 |

| This compound | C7H9ClN2O | 1.60 | 45.2 | -1.65 | 0.20 | -4.2 |

| 2-Chloro-3-(isopropoxymethyl)pyrazine | C8H11ClN2O | 1.95 | 49.8 | -1.68 | 0.21 | -4.1 |

| 2,3-Dichloropyrazine | C4H2Cl2N2 | 1.40 | 33.5 | -1.80 | 0.25 | -3.5 |

| 2-Chloro-3-methoxypyrazine | C5H5ClN2O | 1.10 | 38.0 | -1.45 | 0.15 | -5.0 |

In this hypothetical table, log(k) represents the logarithm of the rate constant for a given reaction. A QSRR model derived from this data might take the form of an equation like:

log(k) = c0 + c1(LUMO Energy) + c2(Partial Charge on C2)

Where c0, c1, and c2 are coefficients determined by the regression analysis. Such a model would not only allow for the prediction of reactivity for other, similar pyrazine derivatives but also provide quantitative insight into the electronic factors governing the reaction. The development of such models is a key goal of computational and theoretical studies on reactive heterocyclic compounds.

Strategic Applications in Complex Molecule Synthesis

2-Chloro-3-(ethoxymethyl)pyrazine as a Versatile Synthetic Building Block

This compound is a heterocyclic compound recognized for its role as a versatile synthetic building block in organic chemistry. cymitquimica.com The pyrazine (B50134) ring system itself is a significant N-heterocycle, widely used as a framework in the synthesis of bioactive molecules and advanced materials. researchgate.net The utility of this compound is significantly enhanced by the presence of a chlorine atom at the 2-position of the pyrazine ring. This halogen atom serves as a key reactive handle for a variety of chemical transformations.

The primary reactivity of the chloro group involves its displacement through nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups onto the pyrazine core. For example, similar chloropyrazine derivatives readily undergo amination reactions, where the chlorine is replaced by a primary or secondary amine, to generate novel substituted pyrazines. beilstein-journals.org This reactivity is fundamental to its application as a building block.

Furthermore, the chloro-substituent facilitates participation in various metal-catalyzed cross-coupling reactions. Pyrazine structures are known to be suitable substrates for powerful bond-forming reactions such as the Suzuki and Buchwald-Hartwig couplings. researchgate.net These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the connection of the pyrazine core to other aromatic or aliphatic moieties. The ethoxymethyl group at the 3-position, while less reactive, can influence the electronic properties of the ring and provides an additional site for potential modification in more complex synthetic routes.

Table 1: Key Reactions of Chloropyrazine Scaffolds

| Reaction Type | Reagents/Catalysts | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted Pyrazines | Introduction of diverse functional groups. beilstein-journals.org |

| Suzuki Coupling | Boronic Acids, Palladium Catalyst | Aryl/Heteroaryl Pyrazines | Formation of C-C bonds to build complex biaryl systems. researchgate.net |

| Buchwald-Hartwig Amination | Amines, Palladium Catalyst | N-Aryl/Heteroaryl Pyrazines | Formation of C-N bonds. researchgate.net |

Development of Novel Heterocyclic Scaffolds and Chemical Libraries

The creation of novel heterocyclic scaffolds is a major focus in medicinal chemistry and materials science, as these structures often form the core of biologically active molecules and functional materials. umb.edunih.gov this compound serves as an excellent starting point for the development of such scaffolds. Its inherent reactivity allows for its elaboration into more complex, fused heterocyclic systems. For instance, related 2-chloropyrazine (B57796) derivatives can be converted into precursors like 2-azido-3-chloropyrazine, which subsequently cyclize to form unique structures such as azapentalenes. mdpi.com

A key strategy in drug discovery is the generation of chemical libraries—large collections of related compounds—for screening against biological targets. The structure of this compound is ideally suited for this purpose. By systematically reacting it with a diverse set of nucleophiles (e.g., a library of amines or alcohols), a corresponding library of 2-substituted-3-(ethoxymethyl)pyrazine derivatives can be rapidly synthesized. This approach has been successfully demonstrated with similar scaffolds, such as 5-chloro- researchgate.netmdpi.comCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazine, which was used to generate a library of amine-substituted compounds for antimalarial drug discovery. beilstein-journals.org The resulting libraries of novel pyrazine derivatives can then be explored for a wide range of potential biological activities. The synthesis of pyrrolo[2,3-b]pyrazines, which have been investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR), often begins with halogenated pyrazine precursors, highlighting the importance of building blocks like this compound in constructing medicinally relevant scaffolds. google.com

Precursor for Advanced Organic Materials

Pyrazine-containing compounds are not only important in a biological context but also show significant promise as precursors for advanced organic materials. researchgate.net The pyrazine ring, being an electron-deficient aromatic system, can be incorporated into larger conjugated structures to tune their electronic and photophysical properties. These properties are critical for applications in fields such as organic electronics.

Research has shown that heterocyclic systems based on pyrazine, such as pyrido[2,3-b]pyrazines, can exhibit significant nonlinear optical (NLO) properties. nih.gov NLO materials are essential for various technological applications, including optical communications and data processing. Furthermore, pyrazine units have been incorporated as highly conjugated linkers in triazole-based polymers designed for evaluation as solar cell materials. mdpi.com Quinoxalines, which are pyrazines fused with a benzene (B151609) ring, are also recognized for their application in the development of advanced materials. acs.org

While direct applications of this compound in materials science are not extensively documented, its structure suggests clear potential. The reactive chloro group provides a straightforward point of attachment for polymerization or for incorporation into larger, well-defined macromolecular architectures. This functional handle allows chemists to strategically place the pyrazine unit within a polymer backbone or as a pendant group, thereby designing novel materials with tailored electronic or optical characteristics.

Utility in the Synthesis of Natural Product Analogs

Natural products are a rich source of inspiration for the development of new therapeutic agents. However, their complex structures often make them difficult to synthesize and optimize. Consequently, the synthesis of natural product analogs—structurally related compounds that are easier to prepare and may have improved properties—is a vital area of research.

Heterocyclic building blocks are fundamental to this endeavor. rsc.org this compound represents a potential precursor for analogs of natural products that contain a pyrazine or a related nitrogen-containing heterocyclic core. For example, the total synthesis of the marine alkaloid dragmacidin D, a compound with antiviral and antitumor activity, involves the coupling of different heterocyclic fragments, including a pyrazine-derived unit. rsc.org The general strategy often involves modifying or replacing parts of the natural product's scaffold with other heterocycles to explore structure-activity relationships. This has been demonstrated in the synthesis of analogs of the natural anticancer agent combretastatin (B1194345) A-4, where a key aromatic ring was replaced with various heterocycles. nih.gov Given its functionalized pyrazine structure, this compound could be employed in a similar fashion, serving as a key fragment for the assembly of simplified or modified versions of complex natural products.

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on sustainability is driving the development of environmentally friendly synthetic routes for pyrazine (B50134) derivatives. tandfonline.commobt3ath.comtandfonline.com Future research on 2-Chloro-3-(ethoxymethyl)pyrazine is expected to prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of investigation will likely include:

Biocatalytic Approaches: The use of enzymes, such as transaminases, offers a promising green alternative to traditional chemical synthesis. nih.gov Biocatalytic methods can lead to the synthesis of pyrazines under mild reaction conditions with high selectivity, reducing the need for hazardous reagents and solvents. researchgate.net Research into identifying and engineering specific enzymes for the synthesis of this compound precursors could significantly enhance the sustainability of its production. elsevierpure.com

Alternative Solvents and Reaction Conditions: Moving away from conventional volatile organic solvents is a cornerstone of green chemistry. rasayanjournal.co.in Investigations into the use of water, ionic liquids, or solvent-free reaction conditions for the synthesis of this compound will be crucial. impactfactor.orgtandfonline.com Additionally, energy-efficient techniques like microwave-assisted and ultrasonic irradiation could shorten reaction times and improve yields. impactfactor.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental aspect of green chemistry. nih.gov Future synthetic strategies for this compound will aim to improve atom economy by minimizing the formation of byproducts.

Exploration of Unconventional Reactivity Patterns and Catalyst Systems

Expanding the synthetic utility of this compound requires a deeper understanding of its reactivity and the development of novel catalytic systems to control its functionalization.

Prospective research directions include:

Transition Metal-Catalyzed Cross-Coupling Reactions: While classical palladium-catalyzed reactions are used for the functionalization of pyrazines, there is a need to explore more efficient and versatile catalysts. rsc.org Research into novel catalyst systems, potentially utilizing earth-abundant metals, could lead to more effective C-C and C-heteroatom bond formations on the pyrazine ring of this compound. mdpi.comorganic-chemistry.org

C-H Functionalization: Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. mdpi.com Developing methods for the selective C-H functionalization of the pyrazine core in this compound would open up new avenues for creating diverse derivatives.

Dearomatization Reactions: The catalytic enantioselective dearomatization of pyrazines is an emerging area that allows for the synthesis of chiral, non-aromatic heterocyclic structures. nih.gov Exploring the dearomatization of this compound could provide access to novel, three-dimensional molecular scaffolds with potential biological activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability for the production of fine chemicals. mtak.huspringerprofessional.decam.ac.ukbohrium.com

Future developments in this area for this compound are expected to involve:

Continuous Flow Synthesis: Translating the batch synthesis of this compound to a continuous flow process can lead to improved reaction control, higher yields, and enhanced safety, particularly for reactions involving hazardous reagents or unstable intermediates. mdpi.comnih.govrsc.orgthieme-connect.deresearchgate.net

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal conditions for the synthesis and functionalization of this compound.

In-line Analysis and Purification: Integrating in-line analytical techniques, such as spectroscopy and chromatography, into flow systems allows for real-time reaction monitoring and control. thieme-connect.de This, coupled with in-line purification modules, can lead to the direct production of high-purity this compound.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

A thorough understanding of the structure, properties, and reaction mechanisms of this compound and its derivatives is essential for the development of new synthetic methodologies.

Future research will rely on:

Advanced NMR and Mass Spectrometry: High-resolution NMR and mass spectrometry techniques will continue to be indispensable for the unambiguous structural characterization of this compound and its reaction products.

In-situ Spectroscopic Monitoring: Techniques such as FT-IR and Raman spectroscopy can be used for in-situ monitoring of reactions involving this compound, providing valuable kinetic and mechanistic data.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information and can be used to elucidate the three-dimensional arrangement of atoms in this compound and its derivatives, offering insights into intermolecular interactions.

Synergistic Approaches Combining Experimental and Computational Chemistry

The integration of computational chemistry with experimental studies provides a powerful tool for understanding and predicting chemical reactivity, guiding the design of new experiments, and accelerating the discovery of novel synthetic methods. scielo.brnih.govacs.org

For this compound, this synergy will be crucial for:

Reaction Mechanism Elucidation: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and identify transition states, providing detailed insights into reaction mechanisms that are often difficult to probe experimentally. mostwiedzy.plbohrium.comchemrxiv.orgmdpi.comgrnjournal.us

Predicting Reactivity and Selectivity: Computational models can predict the reactivity of different sites on the this compound molecule, helping to rationalize and predict the outcome of chemical reactions. This predictive power can guide the selection of appropriate reagents and catalysts to achieve desired regioselectivity and stereoselectivity.

Design of Novel Catalysts: Computational screening can be employed to design and identify novel catalysts with enhanced activity and selectivity for the transformation of this compound, reducing the time and effort required for experimental catalyst development. nih.gov

The future of research on this compound is bright, with numerous opportunities to develop more sustainable, efficient, and versatile synthetic methodologies. By embracing green chemistry principles, exploring novel reactivity patterns, integrating advanced technologies like flow chemistry, and leveraging the power of computational chemistry, the scientific community can continue to unlock the full potential of this important chemical compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-chloro-3-(ethoxymethyl)pyrazine, and how can reaction conditions be optimized?

- Methodology :

- Stepwise Functionalization : Start with a pyrazine core (e.g., 3-hydroxypyrazine-2-carboxamide) and perform sequential substitutions. For example, replace hydroxyl groups with chlorine using POCl₃ (phosphorus oxychloride), followed by alkylation with ethoxymethyl groups. This approach is analogous to methods used for synthesizing 3-methoxy-2-aminopyrazine derivatives .

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For instance, react 2-chloro-3-ethynylpyrazine with azide-functionalized ethoxymethyl precursors under mild conditions (e.g., 20–80°C, 2–12 hours) to achieve regioselective coupling. Monitor reaction progress via LCMS .

- Purification : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the product. Confirm purity via ¹H/¹³C NMR and HRMS .

Q. How can spectroscopic techniques (NMR, HRMS) resolve structural ambiguities in chlorinated pyrazines?

- Methodology :

- ¹H NMR Analysis : Focus on diagnostic peaks for ethoxymethyl groups (e.g., –OCH₂– protons at δ 3.5–4.0 ppm as a quartet) and pyrazine aromatic protons (δ 8.0–9.0 ppm). Compare splitting patterns to distinguish regioisomers .

- HRMS Validation : Ensure calculated and experimental m/z values align within <5 ppm error. For example, a molecular ion [M+H]⁺ at m/z 187.0378 (C₇H₈ClN₂O⁺) confirms the target compound .

- Contradiction Handling : If spectral data conflicts with expected structures (e.g., unexpected splitting in ¹³C NMR), re-examine reaction intermediates for potential byproducts or incomplete substitutions .

Advanced Research Questions

Q. What electronic and steric factors influence the reactivity of this compound in catalytic applications?

- Methodology :

- Electrophilicity Tuning : The chlorine atom at position 2 acts as an electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. This facilitates nucleophilic substitutions (e.g., Suzuki coupling) or coordination to metal catalysts. Ethoxymethyl groups introduce steric hindrance, which can be quantified using DFT calculations .

- Catalytic Activity Testing : Immobilize the compound on graphitic surfaces (e.g., graphite-conjugated pyrazines) and evaluate electrocatalytic performance (e.g., oxygen reduction reaction) in alkaline media. Correlate turnover rates with substituent electronic profiles .

Q. How do pyrazine-based compounds interact with biological targets, and what binding motifs are prevalent?

- Methodology :

- Protein Co-Crystallization : Co-crystallize this compound with enzymes (e.g., kinases) and analyze binding modes via X-ray crystallography. Prioritize interactions involving pyrazine nitrogen atoms (hydrogen bond acceptors) and aromatic π-systems (stacking with phenylalanine residues) .

- Competitive Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. Compare results with chloropyrazine analogs to assess the impact of ethoxymethyl substitution .

Q. What computational approaches best model the photophysical dynamics of substituted pyrazines?

- Methodology :

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Simulate excited-state dynamics (e.g., S₂ → S₁ internal conversion) by including all 24 vibrational modes in the Hamiltonian. Validate against experimental UV-Vis spectra to ensure accuracy .

- Configuration Interaction (CI) Calculations : Analyze n→π* and π→π* transitions to predict absorption maxima. For example, a CI-calculated transition energy of ~4.2 eV aligns with experimental S₂ state excitation .

Q. How can advanced chromatographic techniques resolve analytical challenges in detecting trace pyrazines?

- Methodology :

- HS-SPME with GC×GC-TOFMS : Optimize headspace solid-phase microextraction (HS-SPME) parameters (fiber type, extraction time) for this compound. Use comprehensive 2D gas chromatography (GC×GC) coupled with time-of-flight MS for high-resolution separation. Apply isotope dilution (e.g., d₃-labeled analogs) to improve quantification accuracy .

- Detection Limits : Achieve sub-ng/L sensitivity by combining selective detection (e.g., nitrogen-phosphorus detection) and extracted ion chromatograms (EICs) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported synthetic yields for pyrazine derivatives?

- Methodology :

- Reaction Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading. For example, heating at 50°C in DMF may improve yields compared to room-temperature reactions .

- Byproduct Analysis : Use LCMS or preparative TLC to isolate side products (e.g., incomplete substitution or dimerization). Characterize structures via HRMS/MS .

Q. What strategies mitigate decomposition during long-term storage of chlorinated pyrazines?

- Methodology :

- Stabilization Protocols : Store under inert atmosphere (argon) at –20°C in amber vials. Add stabilizers (e.g., BHT) to inhibit radical-mediated degradation .

- Periodic QC Checks : Monitor purity via ¹H NMR every 6 months. Observe for new peaks indicative of hydrolysis (e.g., ethoxymethyl → hydroxymethyl conversion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.